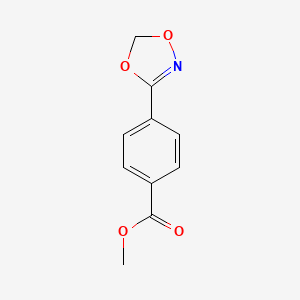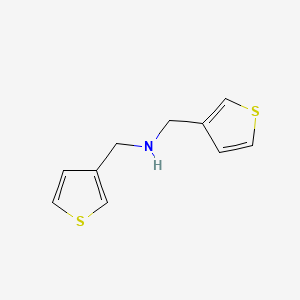
1-(4-Chloro-2-iodobenzyl)cyclobutane-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chloro-2-iodobenzyl)cyclobutane-1-carbonitrile is an organic compound with the molecular formula C({12})H({11})ClIN It is characterized by the presence of a cyclobutane ring attached to a benzyl group that is substituted with chlorine and iodine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-2-iodobenzyl)cyclobutane-1-carbonitrile typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-2-iodobenzyl bromide and cyclobutanone.
Formation of Intermediate: The first step involves the reaction of 4-chloro-2-iodobenzyl bromide with a suitable nucleophile to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization with cyclobutanone under basic conditions to form the cyclobutane ring.
Final Product Formation:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and high throughput.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Chloro-2-iodobenzyl)cyclobutane-1-carbonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms on the benzyl group can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cycloaddition Reactions: The cyclobutane ring can participate in cycloaddition reactions, leading to the formation of more complex ring systems.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (for halogen exchange) or organometallic reagents (for carbon-carbon bond formation) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typical.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of benzyl derivatives, while oxidation and reduction can lead to the formation of alcohols, ketones, or other functionalized compounds.
Wissenschaftliche Forschungsanwendungen
1-(4-Chloro-2-iodobenzyl)cyclobutane-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 1-(4-Chloro-2-iodobenzyl)cyclobutane-1-carbonitrile exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the nitrile group and halogen atoms can influence its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Chlorobenzyl)cyclobutane-1-carbonitrile: Lacks the iodine atom, which may affect its reactivity and binding properties.
1-(4-Iodobenzyl)cyclobutane-1-carbonitrile: Lacks the chlorine atom, which can also influence its chemical behavior.
1-(4-Bromobenzyl)cyclobutane-1-carbonitrile: Substitutes bromine for iodine, potentially altering its reactivity and applications.
Uniqueness
1-(4-Chloro-2-iodobenzyl)cyclobutane-1-carbonitrile is unique due to the presence of both chlorine and iodine atoms on the benzyl group. This dual halogenation can provide distinct reactivity patterns and binding characteristics, making it a valuable compound for specific research and industrial applications.
Eigenschaften
Molekularformel |
C12H11ClIN |
|---|---|
Molekulargewicht |
331.58 g/mol |
IUPAC-Name |
1-[(4-chloro-2-iodophenyl)methyl]cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C12H11ClIN/c13-10-3-2-9(11(14)6-10)7-12(8-15)4-1-5-12/h2-3,6H,1,4-5,7H2 |
InChI-Schlüssel |
OTVLIUWKTGETJH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)(CC2=C(C=C(C=C2)Cl)I)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


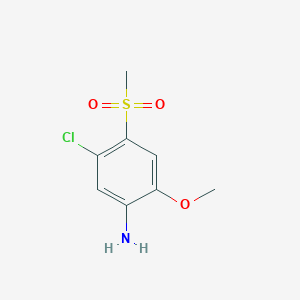
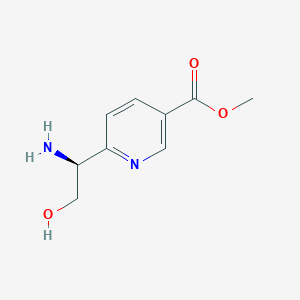
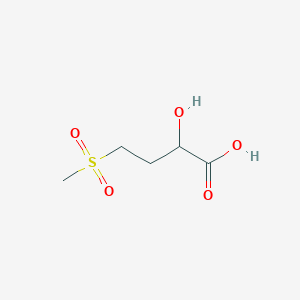
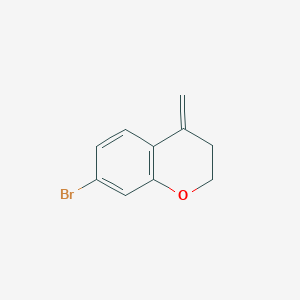
![Phenol, 3-[(cyclopentylamino)methyl]-, hcl](/img/structure/B13044727.png)
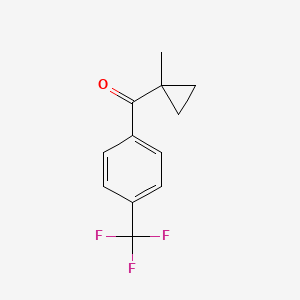
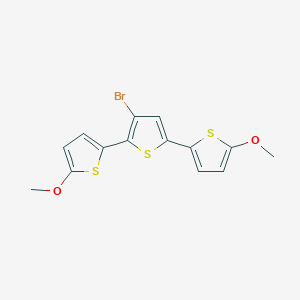
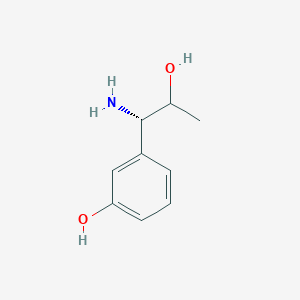

![Methyl 6-(benzyloxy)-7-bromopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13044761.png)
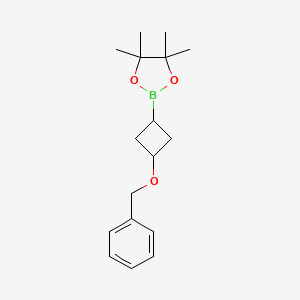
![(5-Fluoro-1H-pyrrolo[2,3-B]pyridin-2-YL)methanol](/img/structure/B13044771.png)
